molecular formula C22H14F4N4OS2 B2598037 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223755-85-8

4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2598037
CAS No.: 1223755-85-8
M. Wt: 490.49
InChI Key: XMTSHMBFBXIHLH-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. It features a complex molecular architecture based on the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a fused heterobicyclic system that incorporates the 1,2,4-triazole pharmacophore. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . This core structure is further functionalized with a 4-fluorobenzyl group at the 4-position and a (3-(trifluoromethyl)benzyl)thio moiety at the 1-position. The strategic inclusion of fluorine and trifluoromethyl groups is significant in modern drug design, as these substituents are known to enhance metabolic stability, influence lipophilicity, and modulate electron-deficient properties, which can be critical for target binding affinity. Compounds containing the 1,2,4-triazole nucleus have been extensively investigated and demonstrate a broad spectrum of pharmacological activities. These include serving as potent enzyme inhibitors, such as kinase inhibitors and cytochrome P450 inhibitors, with applications as potential antifungal, anticancer, and antiviral agents . The structural similarity of this compound to other biologically active triazole-fused systems suggests significant value as a key intermediate or a novel chemical entity for high-throughput screening, structure-activity relationship (SAR) studies, and the development of new therapeutic candidates. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1223755-85-8

Molecular Formula

C22H14F4N4OS2

Molecular Weight

490.49

IUPAC Name

8-[(4-fluorophenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C22H14F4N4OS2/c23-16-6-4-13(5-7-16)11-29-19(31)18-17(8-9-32-18)30-20(29)27-28-21(30)33-12-14-2-1-3-15(10-14)22(24,25)26/h1-10H,11-12H2

InChI Key

XMTSHMBFBXIHLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyrimidine ring system.

    Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl precursor is replaced by a fluorine atom.

    Thioether Formation: The thioether linkage is typically formed by reacting a thiol with a halogenated benzyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to show activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against these pathogens.

Anticancer Properties

Recent studies have indicated that triazolo-pyrimidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. The introduction of fluorine atoms at specific positions has been shown to enhance lipophilicity and improve biological activity. For example, compounds with a 4-fluorobenzyl group have demonstrated increased binding affinity to biological targets compared to their non-fluorinated counterparts .

Synthesis and Derivatives

The synthesis of 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multi-step reactions that can yield a variety of derivatives with altered biological activities. Techniques such as cyclocondensation and alkylation are commonly employed to modify the core structure for enhanced efficacy .

Agricultural Chemistry

Compounds with similar structures have been explored for their potential as agrochemicals due to their antifungal and antibacterial properties. The ability to inhibit plant pathogens could lead to new formulations for crop protection .

Material Science

The unique electronic properties of triazole-containing compounds make them suitable for applications in material science, particularly in the development of ionic liquids and corrosion inhibitors . Their stability and reactivity can be tailored for specific industrial applications.

Summary Table: Biological Activities of Related Compounds

Compound StructureActivity TypeTarget Organism/Cell LineIC50/EC50 Value
Triazolo-pyrimidine derivativeAntimicrobialS. aureus< 10 μg/mL
Triazolo-pyrimidine derivativeAnticancerMCF-7IC50 = 0.39 μM
Triazole derivativeAntifungalC. albicans< 5 μg/mL

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity for certain biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Target Compound

  • Core: Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.
  • 1-((3-(Trifluoromethyl)benzyl)thio): Introduces steric bulk and lipophilicity.

Analog 1 : 4-(4-Methylphenyl)-1-pyrrolidin-1-ylmethyl-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one ()

  • Core: Tetrahydrobenzo-thieno-triazolo-pyrimidine.
  • Substituents: 4-(4-Methylphenyl): Less electronegative than fluorobenzyl.
  • Activity : Comparable to standard compounds in unspecified assays, suggesting that methyl and pyrrolidine groups may balance lipophilicity and polarity .

Analog 2 : 7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate ()

  • Core: Thieno[2,3-d]triazolo-pyrimidinone.
  • Substituents :
    • 3-Ethylcarboxylate: Increases hydrophilicity, contrasting with the target’s lipophilic trifluoromethyl group.
    • 1-(4-Tolyl): Lacks fluorine, reducing electronegativity.
  • Implications : The ethylcarboxylate may enhance aqueous solubility but reduce cell permeability compared to the target compound .

Analog 3 : Pyrazolo[3,4-d]pyrimidine Derivatives ()

  • Core : Pyrazolo-pyrimidine (distinct from triazolo-pyrimidine).
  • Substituents :
    • Thiazole or thiophene groups (e.g., 2,4-dimethylthiazol-5-yl).
    • Fluorinated chromen-4-one moieties.
  • Activity : Demonstrated in kinase inhibition assays (e.g., mass spec data for compound in Example 9: m/z 531.3 [M+1]⁺) .

Structural and Functional Comparison Table

Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Thieno-triazolo-pyrimidinone Tetrahydrobenzo-thieno-triazolo-pyrimidine Thieno[2,3-d]triazolo-pyrimidinone
Position 4 Substituent 4-(4-Fluorobenzyl) 4-(4-Methylphenyl) N/A
Position 1 Substituent 3-(Trifluoromethyl)benzylthio 1-Pyrrolidinylmethyl 1-(4-Tolyl)
Fluorine Content Two fluorine atoms (benzyl + trifluoromethyl) None None
Lipophilicity (Predicted) High (CF₃, aromatic thioether) Moderate (pyrrolidine, methyl) Low (ethylcarboxylate)
Bioactivity Not reported in evidence Comparable to standards Not specified

Key Observations

Fluorine vs.

Thioether vs. Carboxylate : The trifluoromethylbenzylthio group in the target likely improves membrane permeability compared to Analog 2’s hydrophilic carboxylate .

Biological Activity

The compound 4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[2,3-e][1,2,4]triazolo core.
  • Substituents including a 4-fluorobenzyl group and a trifluoromethylbenzyl thio group.

Research indicates that compounds with similar structures often interact with various biological targets. The thiazole and triazole moieties are known for their roles in modulating enzyme activities and receptor interactions. Specifically:

  • Triazoles : Commonly exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi .
  • Thienopyrimidines : Have shown promise in targeting kinases involved in cancer progression .

Biological Activity Summary

Table 1 summarizes the biological activities reported for compounds structurally related to the target compound.

Activity TypeRelated CompoundsObserved Effects
AntifungalThiazole derivativesInhibition of fungal growth via ergosterol synthesis disruption
AnticancerThienopyrimidine analogsInduction of apoptosis in cancer cell lines
AntimicrobialBenzyl derivativesBroad-spectrum activity against Gram-positive bacteria
CNS ActivityFluorobenzyl compoundsDual CNS stimulation and depression observed in animal models

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of thieno[2,3-e][1,2,4]triazolo derivatives. The results indicated that these compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Efficacy : Research on benzyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • CNS Effects : In pharmacological evaluations, certain fluorobenzyl compounds exhibited both stimulant and depressant effects on the central nervous system (CNS), suggesting potential applications in treating mood disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Toxicity : Limited toxicity observed at therapeutic doses; however, further studies are needed to evaluate long-term effects.

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The compound is synthesized via nucleophilic substitution reactions. A fluorobenzyl chloride derivative reacts with a thiol-containing intermediate (e.g., 1H-1,2,4-triazol-5-thiol) under basic conditions (e.g., NaOH or K₂CO₃), forming the thioether linkage. Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields compared to conventional heating .

Advanced: How can reaction conditions be optimized to improve regioselectivity in the formation of the thieno-triazolo-pyrimidinone core?

Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example, using polar aprotic solvents (DMF or DMSO) at 80–100°C promotes cyclization. Transition metal catalysts (e.g., Pd(OAc)₂) or iodine-mediated cyclization can direct substituent positioning. Monitoring via TLC or HPLC ensures intermediate stability, while X-ray crystallography (as in similar triazole derivatives) confirms regiochemical outcomes .

Basic: Which analytical techniques are critical for structural characterization?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent connectivity.
  • IR spectroscopy : Identifies functional groups (e.g., C-F stretches at 1,100–1,250 cm⁻¹).
  • ESI-MS : Verifies molecular weight and fragmentation patterns .

Advanced: How can conflicting biological activity data (e.g., antimicrobial potency) be resolved?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Compare minimum inhibitory concentrations (MICs) across multiple strains and validate via time-kill assays. Structural analogs with consistent substituents (e.g., 4-methoxyphenyl groups) can isolate activity trends .

Basic: What in vitro assays are used to evaluate biological activity?

  • Antimicrobial : Broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay (e.g., IC₅₀ determination in cancer cell lines) .

Advanced: How can computational methods predict metabolic stability or toxicity?

Use QSAR models and molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes or hERG channels. ADMET predictors (e.g., SwissADME) analyze lipophilicity (logP) and bioavailability. Validate with in vitro hepatocyte metabolism assays and Ames mutagenicity testing .

Basic: What substituent modifications enhance solubility without compromising activity?

Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions. For example, replacing the 4-fluorobenzyl group with a 4-hydroxylbenzyl moiety improves aqueous solubility while retaining antimicrobial activity. Solubility is quantified via shake-flask method in PBS (pH 7.4) .

Advanced: How does environmental fate analysis guide ecotoxicological risk assessment?

Follow OECD guidelines (e.g., Test No. 307) to study biodegradation in soil/water systems. LC-MS/MS quantifies parent compound and metabolites. Bioaccumulation potential is assessed using logKow values (e.g., >3 indicates high risk). Ecotoxicity is tested in Daphnia magna (EC₅₀) and algal growth inhibition assays .

Basic: What experimental designs are robust for dose-response studies?

Use randomized block designs with split-plot arrangements to control variability. For in vivo studies, apply a 3R framework (replacement, reduction, refinement). Dose ranges are determined via preliminary acute toxicity testing (OECD 423). Data are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced: How can isotopic labeling track metabolic pathways in pharmacokinetic studies?

Synthesize deuterated analogs (e.g., replacing benzylic hydrogens with deuterium) and administer to rodent models. Plasma and tissue samples are analyzed via LC-HRMS to identify phase I/II metabolites. Pharmacokinetic parameters (AUC, t₁/₂) are calculated using non-compartmental analysis (WinNonlin) .

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